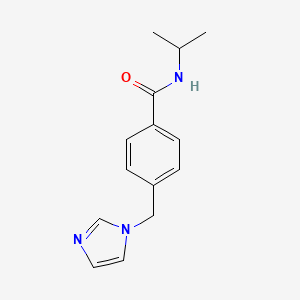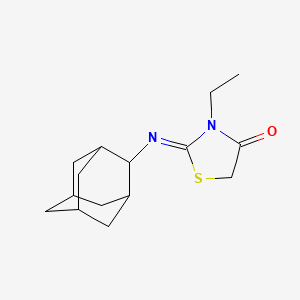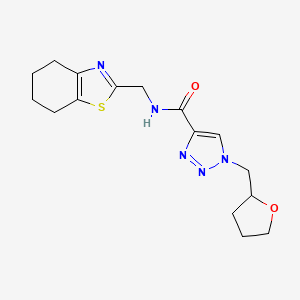
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cAMP. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including depression, asthma, and chronic obstructive pulmonary disease (COPD).
Wirkmechanismus
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide 20-1724 selectively inhibits PDE4, an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4, this compound 20-1724 increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and leads to downstream effects such as the activation of transcription factors and the regulation of ion channels and transporters.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, this compound 20-1724 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the regulation of neuronal survival, differentiation, and plasticity. In the respiratory system, this compound 20-1724 has been shown to relax airway smooth muscle and reduce airway inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide 20-1724 is a highly selective inhibitor of PDE4 and has been extensively studied in preclinical models. However, it has some limitations in terms of its solubility and stability, which may affect its use in in vivo experiments. Additionally, this compound 20-1724 has been shown to have some off-target effects, which may complicate its interpretation in some experiments.
Zukünftige Richtungen
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide 20-1724 has shown promising results in preclinical studies for its potential therapeutic applications in depression, asthma, and COPD. Future research could focus on further elucidating the underlying mechanisms of this compound 20-1724's effects and identifying potential biomarkers for patient selection and monitoring. Additionally, further studies are needed to assess the safety and efficacy of this compound 20-1724 in clinical trials.
Synthesemethoden
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide 20-1724 can be synthesized through a multistep process starting from 4-nitrobenzoyl chloride and imidazole. The synthesis involves the formation of an amide bond between 4-nitrobenzoic acid and N-isopropyl-1,2-diaminopropane, followed by the reduction of the nitro group to an amine group. The resulting compound is then reacted with imidazole in the presence of a coupling agent to yield this compound 20-1724.
Wissenschaftliche Forschungsanwendungen
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound 20-1724 has been shown to have antidepressant-like effects in animal models of depression. It has also been shown to have bronchodilator effects in animal models of asthma and COPD.
Eigenschaften
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11(2)16-14(18)13-5-3-12(4-6-13)9-17-8-7-15-10-17/h3-8,10-11H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCQQZVWQBHOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[5-(1-pyrrolidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6102371.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-methoxypropyl)benzamide](/img/structure/B6102372.png)

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6102389.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylbenzohydrazide](/img/structure/B6102392.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-phenoxyacetamide](/img/structure/B6102401.png)
![2-(cyclobutylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102409.png)
![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-ethoxybenzamide](/img/structure/B6102419.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102427.png)
![7-(cyclobutylmethyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102441.png)
![1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol](/img/structure/B6102446.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide](/img/structure/B6102466.png)
![4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6102473.png)
